![molecular formula C20H22FN3O3 B5518464 N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)

N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide involves complex steps, which typically include the formation of piperidine derivatives and subsequent modifications. For example, the synthesis of (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, a closely related compound, showcases the importance of stereochemical orientation for receptor affinity, indicating the intricate process involved in obtaining these compounds (Butler et al., 1998).

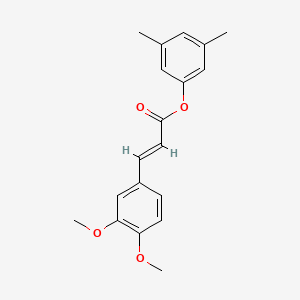

Molecular Structure Analysis

The molecular structure of compounds similar to N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide is characterized by specific stereochemistry crucial for biological activity. Computational studies and structural analyses, such as those done on related piperidine and chroman derivatives, highlight the significance of steric interactions and the spatial arrangement of functional groups in determining their interaction with biological targets (Butler et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide and related compounds involve their interaction with various receptors and the resulting biological activities. The synthesis and evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as xanthine oxidase inhibitors illustrate the chemical functionality and potential therapeutic applications of these compounds (Zhang et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds structurally related to N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide, are crucial for their formulation and application in medicinal chemistry. Studies on the crystalline structures and phase transitions of similar compounds provide insights into the physical characteristics that influence their biological efficacy and stability (Lemmerer & Fernandes, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the therapeutic potential of compounds like N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide. Investigations into the enzymatic activity, receptor binding affinity, and inhibition of specific pathways provide a foundation for understanding the chemical behavior and potential applications of these compounds in treating various conditions (Zhang et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing derivatives of isonicotinamide, highlighting their structural and chemical properties. For instance, studies have synthesized various N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, confirming their structures through IR and 1H-NMR, and demonstrating their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).

Pharmacological Applications

Antimicrobial Activities

A new series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections (Ramachandran, 2017).

Anticancer Properties

N-(4-Hydroxyphenyl)retinamide, a related compound, has been shown to induce apoptosis in malignant hematopoietic cell lines, including those unresponsive to retinoic acid. This suggests its potential for clinical use in cancer chemoprevention, especially in cases resistant to other treatments (Delia et al., 1993).

Supramolecular Chemistry

Isonicotinamide has been used as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating the compound's utility in creating inorganic–organic hybrid materials with potential applications in materials science (Aakeröy et al., 2003).

Chemical Synthesis

Efforts in chemical synthesis have led to the creation of a variety of derivatives with potential therapeutic applications, such as the synthesis of eperezolid-like molecules showing high anti-Mycobacterium smegmatis activity, hinting at possible uses in treating tuberculosis (Yolal et al., 2012).

Molecular Probes

The compound has been explored as a base for developing fluorescent probes, with applications in sensing pH changes within biological systems. This includes the design of probes for imaging acidic and alkaline pH value fluctuations in living cells, demonstrating the compound's utility in biological research (Jiao et al., 2019).

Propriétés

IUPAC Name |

N-[(3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c21-16-4-2-1-3-14(16)5-6-19(26)24-12-9-17(18(25)13-24)23-20(27)15-7-10-22-11-8-15/h1-4,7-8,10-11,17-18,25H,5-6,9,12-13H2,(H,23,27)/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILIMPOMCTXHU-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)

![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)